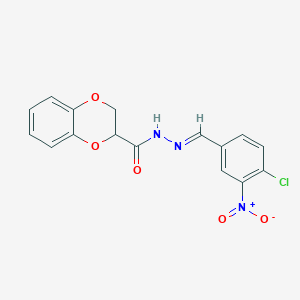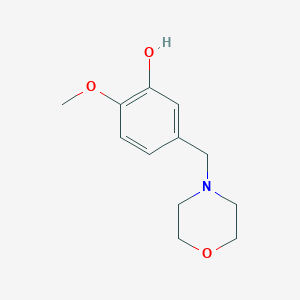
2-methoxy-5-(4-morpholinylmethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-5-(4-morpholinylmethyl)phenol, also known as CGP 12177, is a selective β-adrenergic receptor antagonist. It is widely used in scientific research to study the physiological and biochemical effects of β-adrenergic receptors.
Mécanisme D'action
2-methoxy-5-(4-morpholinylmethyl)phenol 12177 is a selective β-adrenergic receptor antagonist that binds to the β-adrenergic receptor and blocks the binding of endogenous agonists such as epinephrine and norepinephrine. This results in a decrease in the activity of the sympathetic nervous system, which is responsible for the fight or flight response. 2-methoxy-5-(4-morpholinylmethyl)phenol 12177 has a higher affinity for the β1-adrenergic receptor subtype than the β2-adrenergic receptor subtype.
Biochemical and Physiological Effects:
2-methoxy-5-(4-morpholinylmethyl)phenol 12177 has a variety of biochemical and physiological effects. It has been shown to decrease heart rate, cardiac output, and blood pressure in animal studies. It also decreases lipolysis and glucose production in adipose tissue and liver, respectively. 2-methoxy-5-(4-morpholinylmethyl)phenol 12177 has been shown to have an anti-inflammatory effect in animal models of inflammation. It has also been shown to have a protective effect on the heart in animal models of myocardial infarction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methoxy-5-(4-morpholinylmethyl)phenol 12177 in lab experiments is its high selectivity for the β1-adrenergic receptor subtype. This allows for the specific investigation of the physiological and biochemical effects of β1-adrenergic receptor activation. However, one limitation of using 2-methoxy-5-(4-morpholinylmethyl)phenol 12177 is its low solubility in water, which can make it difficult to prepare solutions for experiments.
Orientations Futures
There are several future directions for the study of 2-methoxy-5-(4-morpholinylmethyl)phenol 12177. One direction is the investigation of the role of β1-adrenergic receptors in the development and progression of cardiovascular disease. Another direction is the development of more selective and potent β-adrenergic receptor antagonists for use in clinical applications. Additionally, the use of 2-methoxy-5-(4-morpholinylmethyl)phenol 12177 in combination with other drugs to treat various diseases should be explored.
Méthodes De Synthèse
The synthesis of 2-methoxy-5-(4-morpholinylmethyl)phenol 12177 involves the reaction of 2-methoxy-5-nitrophenol with 4-(2-chloroethyl)morpholine in the presence of a palladium catalyst. The resulting intermediate is then reduced to 2-methoxy-5-(4-morpholinylmethyl)phenol 12177 using hydrogen gas and a palladium catalyst. The final product is purified by recrystallization.
Applications De Recherche Scientifique
2-methoxy-5-(4-morpholinylmethyl)phenol 12177 is widely used in scientific research to study the physiological and biochemical effects of β-adrenergic receptors. It is used as a radioligand in binding studies to determine the affinity and density of β-adrenergic receptors in various tissues. It is also used in functional studies to investigate the mechanism of action of β-adrenergic receptors.
Propriétés
IUPAC Name |
2-methoxy-5-(morpholin-4-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-15-12-3-2-10(8-11(12)14)9-13-4-6-16-7-5-13/h2-3,8,14H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZOHZJSVOFGHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5770704.png)

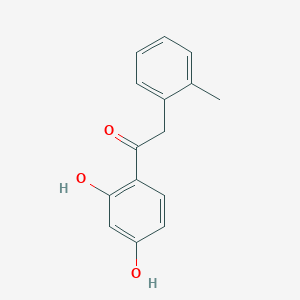

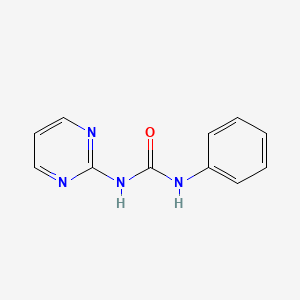
![3-benzyl-7-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5770735.png)
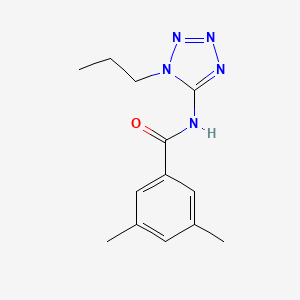
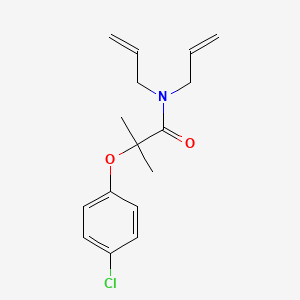
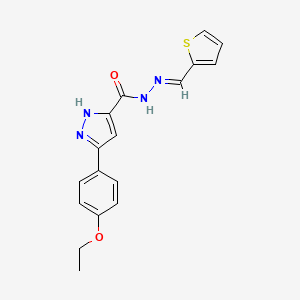
![1-[(2-bromo-4-ethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5770761.png)

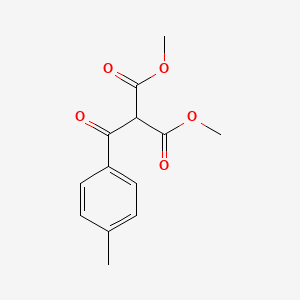
![3-(difluoromethyl)-N-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5770789.png)
